Ulimorelin hydrochloride
説明
ウリモレリン塩酸塩は、トランザイムファーマ社が開発した新規の小型グレリンアゴニストです。 これは主に、胃腸運動障害を特徴とする術後イレウスと糖尿病性胃麻痺の治療の可能性について調査されています .
準備方法
ウリモレリン塩酸塩の合成には、ウリモレリン中間体をFmoc合成ポリシーを用いて段階的にカップリングしてウリモレリンペプチド樹脂を得る方法が用いられます。 次に、ペプチド樹脂を解裂し、解裂された線状ペプチドを液相で環状化して、高純度で安定なウリモレリンを生成します。 最後に、化合物を再結晶化し、塩酸塩に転換します .
化学反応の分析
ウリモレリン塩酸塩は、以下を含むさまざまな化学反応を起こします。
酸化: この反応は、過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤によって促進される可能性があります。
還元: 還元反応には、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの試薬が関与する可能性があります。
置換: 求核置換反応は、ハロゲン化アルキルや酸塩化物などの試薬で起こる可能性があります。
これらの反応から生成される主な生成物は、使用される特定の条件や試薬によって異なります .
科学研究の応用
ウリモレリン塩酸塩には、いくつかの科学研究の応用があります。
化学: グレリン受容体アゴニストを研究するためのモデル化合物として使用されます。
生物学: 胃腸運動に対する効果とその胃排泄を促進する可能性について研究されています。
医学: 臨床試験では、術後イレウスと糖尿病性胃麻痺の治療における有効性が調査されています。
科学的研究の応用
Ulimorelin Hydrochloride has several scientific research applications:
Chemistry: It is used as a model compound to study ghrelin receptor agonists.
Biology: Research focuses on its effects on gastrointestinal motility and its potential to enhance gastric emptying.
Medicine: Clinical trials have investigated its efficacy in treating postoperative ileus and diabetic gastroparesis.
Industry: It is explored for its potential use in developing new prokinetic agents .
作用機序
ウリモレリン塩酸塩は、グレリン/成長ホルモン分泌促進物質受容体(GHSR-1a)の選択的アゴニストとして作用します。 この受容体の内因性リガンドであるグレリンは、胃運動を刺激し、胃排泄を促進します。 ウリモレリンは、受容体に結合して同じ経路を活性化することでこれらの効果を模倣し、胃腸の通過を改善します .
類似化合物の比較
ウリモレリン塩酸塩は、以下のグレリン受容体アゴニストと比較されます。
グレリン: 胃運動を刺激するGHSR-1aの天然のリガンド。
メトクロプラミド: 現在、胃麻痺の治療に使用されている運動促進剤ですが、作用機序が異なります。
TZP-102: トランザイムファーマ社が開発した、同様の用途を持つ別のグレリン受容体アゴニスト。
ウリモレリン塩酸塩は、グレリン受容体に対する選択的な作用と、特定の胃腸運動障害を治療する可能性により、独自の存在感を示しています .
類似化合物との比較
Ulimorelin Hydrochloride is compared with other ghrelin receptor agonists such as:
Ghrelin: The natural ligand for GHSR-1a, which also stimulates gastric motility.
Metoclopramide: A prokinetic agent currently used to treat gastroparesis, but with a different mechanism of action.
TZP-102: Another ghrelin receptor agonist developed by Tranzyme Pharma with similar applications.
This compound is unique due to its selective action on the ghrelin receptor and its potential to treat specific gastrointestinal motility disorders .
生物活性
Ulimorelin hydrochloride, also known as TZP-101, is a synthetic agonist of the ghrelin receptor, specifically targeting the growth hormone secretagogue receptor type 1a (GHS-R1a). This compound has garnered attention for its potential therapeutic applications in enhancing gastrointestinal motility, particularly in conditions such as postoperative ileus (POI) and diabetic gastroparesis. This article explores the biological activity of ulimorelin, summarizing its mechanisms of action, clinical efficacy, safety profiles, and relevant case studies.
Ulimorelin functions primarily as a ghrelin receptor agonist. Ghrelin, a naturally occurring peptide hormone, stimulates gastric motility and promotes gastric emptying. By mimicking ghrelin's action, ulimorelin enhances gastrointestinal (GI) motility through the following mechanisms:
- Ghrelin Receptor Activation : Ulimorelin binds to GHS-R1a, leading to increased gastric emptying and intestinal transit.
- Reduction of Opioid-Induced Constipation : In the context of postoperative care, where opioids are commonly used for pain management, ulimorelin counteracts the constipating effects of these medications by promoting GI motility .
- Anti-Catabolic Effects : Ulimorelin has shown potential in mitigating lean body mass loss in critically ill patients by promoting anabolic processes .
Summary of Clinical Trials
Ulimorelin has been evaluated in multiple clinical trials for its efficacy in enhancing GI motility post-surgery and in diabetic gastroparesis. Key findings from these studies include:
- Postoperative Ileus : In a multicenter study involving 236 patients undergoing partial colectomy, patients receiving ulimorelin (doses ranging from 20 to 600 μg/kg) experienced significantly accelerated recovery of GI motility compared to placebo. The median time to first bowel movement was reduced by 10–22 hours across all dose groups .
- Diabetic Gastroparesis : A comparison study showed that ulimorelin was more effective than metoclopramide in improving gastric emptying rates and overall patient outcomes in diabetic gastroparesis .
Case Studies
-
Study on Postoperative Recovery :
- Participants : 332 patients undergoing bowel resection.
- Intervention : Intravenous infusions of ulimorelin (160 µg/kg or 480 µg/kg) started within 60 minutes post-surgery.
- Results : No significant differences were noted between treatment groups regarding primary endpoints like time to first bowel movement or discharge eligibility compared to placebo .
- Efficacy in Critically Ill Patients :
Safety Profile
Ulimorelin has been generally well-tolerated across various studies. Common side effects reported include:
- Nausea
- Vomiting
- Hypotension (noted primarily in preclinical studies but less observed in human trials)
In clinical settings, adverse events were comparable between the ulimorelin and placebo groups, indicating a favorable safety profile for its use in postoperative settings .
Comparative Efficacy Table
Study Type | Ulimorelin Dose | Primary Outcome | Results Summary |
---|---|---|---|
Postoperative Ileus Study | 20-600 µg/kg | Time to first bowel movement | Reduced by 10–22 hours vs. placebo |
Diabetic Gastroparesis | 600 µg/kg | Gastric emptying rate | More effective than metoclopramide |
Critical Illness Study | 160 µg/kg or 480 µg/kg | Feeding intolerance recurrence | Similar rates to metoclopramide |
特性
IUPAC Name |
(3R,6S,9R,12R)-6-cyclopropyl-12-[(4-fluorophenyl)methyl]-3,8,9-trimethyl-2-oxa-5,8,11,14-tetrazabicyclo[16.4.0]docosa-1(22),18,20-triene-7,10,13-trione;hydrate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H39FN4O4.ClH.H2O/c1-19-18-33-27(23-12-13-23)30(38)35(3)20(2)28(36)34-25(17-21-10-14-24(31)15-11-21)29(37)32-16-6-8-22-7-4-5-9-26(22)39-19;;/h4-5,7,9-11,14-15,19-20,23,25,27,33H,6,8,12-13,16-18H2,1-3H3,(H,32,37)(H,34,36);1H;1H2/t19-,20-,25-,27+;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWIXEQBDJMFCMN-DHHNQDMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(C(=O)N(C(C(=O)NC(C(=O)NCCCC2=CC=CC=C2O1)CC3=CC=C(C=C3)F)C)C)C4CC4.O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN[C@H](C(=O)N([C@@H](C(=O)N[C@@H](C(=O)NCCCC2=CC=CC=C2O1)CC3=CC=C(C=C3)F)C)C)C4CC4.O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42ClFN4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70241766 | |
Record name | Ulimorelin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70241766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
593.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951326-02-6 | |
Record name | Ulimorelin hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0951326026 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ulimorelin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70241766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ULIMORELIN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/662MCS79XH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。